N-(2,6-diethylphenyl)benzamide
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Overview
Description
“N-(2,6-diethylphenyl)benzamide” is an organic compound with the molecular formula C17H19NO . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of an amine with a carboxylic derivative in the presence of DABAL-Me3 . The reaction takes place in a microwave vial under an argon atmosphere .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide group attached to a phenyl ring with two ethyl groups at the 2 and 6 positions .Physical and Chemical Properties Analysis
“this compound” is a solid compound . The lower members of the benzamide series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .Scientific Research Applications
Synthesis and Anticonvulsant Activity
N-(2,6-diethylphenyl)benzamide and its analogues have been studied for their anticonvulsant properties. In a study by Lambert et al. (1995), it was found that derivatives of 4-amino-N-(2,6-diethylphenyl)benzamide exhibited superior efficacy to phenytoin in the maximal electroshock seizure test, indicating potential as anticonvulsant drugs (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Melanoma Imaging and Therapy
Compounds with this compound structure have been investigated for melanoma imaging and therapy. Eisenhut et al. (2000) discussed the use of radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging, highlighting their potential in enhancing tumor uptake and tissue selectivity (Eisenhut, Hull, Mohammed, Mier, Lay, Just, Gorgas, Lehmann, & Haberkorn, 2000).
Cardiac Electrophysiological Activity
The cardiac electrophysiological activity of N-substituted imidazolylbenzamides has been explored, with studies indicating that these compounds exhibit potency comparable to other class III agents, suggesting their potential in treating arrhythmias (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Histone Deacetylase Inhibition
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a derivative of this compound, has been identified as a histone deacetylase inhibitor with potential in cancer treatment. This compound has shown significant antitumor activity and has entered clinical trials (Zhou et al., 2008).
Anti-Tubercular Activity
Derivatives of this compound have also been synthesized and evaluated for their anti-tubercular activity. Nimbalkar et al. (2018) reported that several synthesized compounds exhibited promising activity against Mycobacterium tuberculosis (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Antispasmodic and Antihypoxic Properties
Benzamides, including this compound derivatives, have been reported to possess antispasmodic and antihypoxic properties. Bakibaev et al. (1994) conducted a study synthesizing various benzamides and evaluating their pharmacological activities, demonstrating potential therapeutic uses (Bakibaev, Gorshkova, Arbit, Filimonov, & Saratikov, 1994).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(2,6-diethylphenyl)benzamide Similar compounds, such as n-benzimidazol-2yl benzamide analogues, have been reported to act as allosteric activators of human glucokinase .
Mode of Action
The exact mode of action of This compound For instance, N-benzimidazol-2yl benzamide analogues have been shown to increase the catalytic action of glucokinase .
Biochemical Pathways
The specific biochemical pathways affected by This compound Related compounds have been shown to affect the glucokinase pathway, which plays a crucial role in glucose metabolism .
Result of Action
The molecular and cellular effects of This compound Related compounds have been shown to have significant hypoglycemic effects, suggesting potential therapeutic applications in the treatment of type-2 diabetes .
Properties
IUPAC Name |
N-(2,6-diethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-13-11-8-12-14(4-2)16(13)18-17(19)15-9-6-5-7-10-15/h5-12H,3-4H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQRSNLENDFJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29416-06-6 |
Source
|
Record name | 2',6'-DIETHYLBENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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